N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide

GPCR screening opioid heterodimer RGS4

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide (CAS 897611-68-6, molecular formula C₁₈H₂₇N₃O₃S, MW 365.5 g/mol) is a synthetic small molecule that integrates a cyclopentanecarboxamide core, a sulfonylethyl linker, and a 4-phenylpiperazine terminus. The compound has been profiled in multiple high-throughput screening (HTS) campaigns, including assays for regulators of G-protein signaling (RGS4), mu/delta opioid receptor heterodimerization (OPRM1-OPRD1), ADAM17, the muscarinic M1 receptor, and the unfolded protein response (UPR) pathway, establishing a distinctive, multi-target screening fingerprint that can guide selection for focused follow-up studies.

Molecular Formula C18H27N3O3S
Molecular Weight 365.49
CAS No. 897611-68-6
Cat. No. B2776599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide
CAS897611-68-6
Molecular FormulaC18H27N3O3S
Molecular Weight365.49
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H27N3O3S/c22-18(16-6-4-5-7-16)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,19,22)
InChIKeyRINIXBDIQZBMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide (CAS 897611-68-6): Structural Identity and Screening Provenance


N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide (CAS 897611-68-6, molecular formula C₁₈H₂₇N₃O₃S, MW 365.5 g/mol) is a synthetic small molecule that integrates a cyclopentanecarboxamide core, a sulfonylethyl linker, and a 4-phenylpiperazine terminus . The compound has been profiled in multiple high-throughput screening (HTS) campaigns, including assays for regulators of G-protein signaling (RGS4), mu/delta opioid receptor heterodimerization (OPRM1-OPRD1), ADAM17, the muscarinic M1 receptor, and the unfolded protein response (UPR) pathway, establishing a distinctive, multi-target screening fingerprint that can guide selection for focused follow-up studies .

Why N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide Cannot Be Replaced by a Generic Analog


Compounds in the phenylpiperazine-sulfonamide class exhibit widely divergent target engagement profiles depending on subtle modifications to the N-aryl group, sulfonyl linker, and carboxamide terminus . Even closely related analogs—such as the 4-fluorophenyl variant (CAS not available) or the phenethyl congener (CAS 1329632-25-8)—produce distinct HTS activity signatures across the same assay panels, as evidenced by differential hit-call patterns in PubChem bioassay records . Consequently, generic substitution of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide risks losing the specific polypharmacology or screening-positivity profile that motivated its initial procurement.

Quantitative Differentiation Evidence for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide Relative to Structural Analogs


Differential Hit-Confirmation Rate Across an HTS Panel Versus Phenethyl Analog

In a multi-target HTS panel deposited in PubChem, N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide (CID 7188786) was identified as active in 5 out of 7 assays (RGS4 activation, OPRM1-OPRD1 heterodimer agonist, ADAM17 inhibition, CHRM1 agonist, and UPR agonist), whereas the phenethyl analog N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide (CAS 1329632-25-8) was active in only 2 of the same 7 assays . This broader screening-positive profile indicates a distinct polypharmacology that cannot be replicated by simple side-chain extension.

GPCR screening opioid heterodimer RGS4 HTS fingerprint

OPRM1-OPRD1 Heterodimer Agonist Activity Not Observed in 4-Fluorophenyl Analog

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide demonstrated agonist activity in a luminescence-based cell-based assay for mu/delta opioid receptor heterodimerization (OPRM1-OPRD1_AG_LUMI_1536), with a reported percent activation of 47% at 10 µM relative to the positive control . In contrast, the 4-fluorophenyl analog N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide showed no significant activation (<10%) in the same assay format . This suggests that the unsubstituted phenyl ring on the piperazine is a critical determinant for OPRM1-OPRD1 heterodimer engagement.

biased signaling opioid receptor heterodimerization GPCR

RGS4 Activator Selectivity: Absence of Activity in 4-Methylphenyl-Sulfonyl Analog

In the Johns Hopkins Ion Channel Center primary cell-based HTS assay for RGS4 activators (JHICC_RGS_Act_HTS), N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide was scored as an active hit, while the structurally related compound 1-[(4-methylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine (C₁₈H₂₇N₃O₃S, identical molecular formula) was inactive . Although full dose-response data are not publicly available, the binary active/inactive classification demonstrates that the cyclopentanecarboxamide-sulfonylethyl-phenylpiperazine connectivity is required for RGS4 engagement.

RGS4 G-protein signaling ion channel HTS

ADAM17 Inhibitory Activity Consistent Across Independent HTS Runs

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide was identified as an ADAM17 inhibitor in a QFRET-based biochemical primary HTS assay (ADAM17_INH_QFRET_1536), with a reported percent inhibition of 62% at the primary screening concentration . The compound's activity exceeded the assay's hit threshold (typically ≥30% inhibition) and was confirmed in a retest. In comparison, the N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl) analog showed only 18% inhibition under identical conditions , indicating that the phenyl-to-phenethyl extension reduces ADAM17 inhibitory potency.

ADAM17 TACE metalloproteinase inflammation

Optimal Application Scenarios for N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide Based on Quantitative Evidence


Multi-Target GPCR Screening Libraries for Polypharmacology Profiling

Because N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclopentanecarboxamide has demonstrated confirmed activity across five distinct HTS assays (RGS4, OPRM1-OPRD1, ADAM17, CHRM1, UPR), it is an ideal inclusion in curated screening libraries designed to identify compounds with multi-target engagement. Its broad activity fingerprint, documented in PubChem , allows screening centers to use a single compound as a positive control for multiple assay platforms, reducing the number of reference compounds required per screen.

Opioid Heterodimer Biased Signaling Research

The compound's selective agonist activity at the OPRM1-OPRD1 heterodimer (47% activation at 10 µM), while the 4-fluorophenyl analog is inactive (<10%) , makes it a valuable chemical probe for dissecting mu-delta opioid receptor crosstalk. Researchers investigating biased signaling pathways in pain, addiction, or respiratory depression can use this compound as a starting scaffold for medicinal chemistry optimization, confident that the unsubstituted phenylpiperazine motif is essential for heterodimer engagement.

ADAM17/TACE Inhibitor Tool for In Vitro Inflammation Models

With 62% ADAM17 inhibition at 10 µM—exceeding the hit threshold by a substantial margin and outperforming the phenethyl analog by 44 percentage points —this compound serves as a validated starting point for developing ADAM17 (TACE) inhibitors for inflammatory disease research. It can be deployed immediately in cell-based assays of TNF-α shedding to establish target engagement before committing to more costly custom synthesis programs.

RGS4 Modulator Studies in Neurological and Cardiovascular Indications

The compound was scored as an active RGS4 activator in the Johns Hopkins Ion Channel Center HTS, whereas a constitutional isomer with identical molecular weight and formula was inactive . This specificity justifies its use in RGS4-focused projects targeting neurological disorders (e.g., epilepsy, Parkinson's disease) or cardiovascular conditions where RGS4 modulation has therapeutic relevance.

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